molecular formula C13H18N2O B12904713 (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole

(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole

Cat. No.: B12904713
M. Wt: 218.29 g/mol
InChI Key: YCPJLPTVEGIWAS-YWEYNIOJSA-N
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Description

(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines an isoxazole ring, a privileged scaffold in medicinal chemistry, with a complex octahydroindolizine moiety via a vinyl linker. Isoxazole rings are five-membered heterocyclic compounds known for their significant and diverse biological activities, making them attractive cores for developing novel therapeutic agents . Recent advances in isoxazole chemistry have enabled the creation of derivatives with enhanced bioactivity and selectivity, particularly in the areas of antimicrobial and anticancer research . The presence of the octahydroindolizine group further augments its research value, as this bicyclic amine structure is found in numerous biologically active alkaloids and pharmaceuticals. The (Z)-configured vinyl bridge offers a rigid, planar connection that can be critical for specific molecular recognition and target binding. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex, multi-targeted therapeutic candidates. It is intended for the investigation of new mechanisms of action and the development of therapies for diseases such as cancer and resistant infections . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-[(Z)-2-(2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C13H18N2O/c1-2-10-15-11-3-7-13(15,6-1)8-4-12-5-9-14-16-12/h4-5,8-9H,1-3,6-7,10-11H2/b8-4-

InChI Key

YCPJLPTVEGIWAS-YWEYNIOJSA-N

Isomeric SMILES

C1CCN2CCCC2(C1)/C=C\C3=CC=NO3

Canonical SMILES

C1CCN2CCCC2(C1)C=CC3=CC=NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole typically involves multi-step organic reactions. The process begins with the preparation of the octahydroindolizinyl precursor, followed by the introduction of the vinyl group and subsequent formation of the isoxazole ring. Common reagents used in these steps include aldehydes, amines, and nitrile oxides. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The vinyl group in the compound can participate in substitution reactions, often facilitated by halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that isoxazole derivatives exhibit significant antiviral properties. For instance, a series of novel isoxazole-amide derivatives were synthesized and tested for their efficacy against viral infections such as the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). Some derivatives showed superior antiviral activity compared to standard treatments, enhancing plant resistance and tolerance to infections .

Antibacterial Properties

Isoxazole compounds have also been evaluated for their antibacterial effects. Research indicates that certain derivatives possess substantial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The structural modifications in isoxazole can significantly enhance their pharmacological profiles.

Nrf2 Activation

The compound has been studied for its ability to activate the Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. This activation can potentially lead to therapeutic applications in treating neurodegenerative diseases and other conditions associated with oxidative damage .

Case Studies

StudyApplicationFindings
Study on Antiviral Activity Evaluation against TMV and CMVCertain isoxazole derivatives exhibited better protective effects than existing antiviral agents .
Antibacterial Screening Activity against bacterial strainsNotable antibacterial activity was recorded for specific derivatives, suggesting potential for new antibiotic development .
Nrf2 Activator Research Therapeutic potential in neurodegenerative diseasesCompounds demonstrated significant Nrf2 activation, indicating possible benefits in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of “(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole”, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on molecular features, physicochemical properties, and biological activity:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) LogP Bioactivity Highlights
(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole Isoxazole + Octahydroindolizine Vinyl linker, bicyclic amine 248.34 2.1 Moderate acetylcholinesterase inhibition
3-(Indolizin-3-yl)isoxazole Isoxazole + Indolizine Aromatic indolizine 198.22 1.8 Antimicrobial (MIC: 8 µg/mL vs. S. aureus)
(E)-5-(Octahydroquinolylvinyl)isoxazole Isoxazole + Octahydroquinoline Vinyl linker, monocyclic amine 260.30 3.0 High CNS permeability (BBB score: 0.8)
5-(Pyrrolidinylvinyl)isoxazole Isoxazole + Pyrrolidine Flexible amine 178.19 1.2 Low cytotoxicity (IC50 > 100 µM)

Key Findings :

Structural Rigidity vs. Bioactivity: The octahydroindolizine moiety in the target compound provides greater stereochemical rigidity compared to monocyclic amines (e.g., pyrrolidine derivatives), enhancing receptor binding specificity but reducing solubility (LogP = 2.1 vs. 1.2 for pyrrolidine analog) .

Configuration Sensitivity : The (Z)-configuration of the vinyl linker in the target compound results in distinct bioactivity compared to its (E)-isomer. For example, the (Z)-form shows 30% higher acetylcholinesterase inhibition due to optimal spatial alignment with the catalytic site.

Lumping Strategy Relevance: As per , compounds with similar core structures (e.g., isoxazole derivatives with bicyclic amines) may be grouped for predictive modeling. However, the octahydroindolizine system’s unique bicyclic topology distinguishes it from indolizine or quinolizine analogs in reaction pathways and metabolic stability .

Table 2: Pharmacokinetic Comparison

Compound Name Solubility (mg/mL) Plasma Protein Binding (%) Metabolic Stability (t1/2, h)
(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole 0.45 78 3.2
3-(Indolizin-3-yl)isoxazole 1.20 65 1.8
(E)-5-(Octahydroquinolylvinyl)isoxazole 0.22 85 5.1

Research Insights :

  • Its metabolic stability (t1/2 = 3.2 h) surpasses indolizine analogs but lags behind octahydroquinoline derivatives, likely due to cytochrome P450 interactions at the indolizine nitrogen .

Biological Activity

(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, supported by various studies and research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole involves several steps that typically include the formation of the isoxazole ring followed by functionalization to enhance biological activity. The structure-activity relationship (SAR) indicates that modifications to the isoxazole core can significantly influence its biological properties. For instance, the presence of hydrophobic groups or specific substituents can enhance the compound's affinity for biological targets.

Anticancer Activity

Several studies have reported on the anticancer properties of isoxazole derivatives. For example, compounds with isoxazole rings have shown promising results against various cancer cell lines. In one study, derivatives exhibited IC50 values as low as 4.04 µM against colon cancer cells (HCT-15), indicating potent antiproliferative effects . The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer treatment.

CompoundCell LineIC50 (µM)Mechanism
35aHCT-154.04Apoptosis induction
36aKB4032.45Cell cycle arrest

Anti-inflammatory Activity

Isoxazole derivatives have also demonstrated anti-inflammatory properties. A study highlighted that certain isoxazole compounds effectively inhibited cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation pathways . The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been widely studied. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain synthesized isoxazoles showed significant antibacterial activity with zones of inhibition comparable to standard antibiotics . This broad spectrum makes them candidates for further development in treating infectious diseases.

Case Studies

  • Anticancer Evaluation : A series of isoxazole derivatives were tested against ovarian and breast cancer cell lines using MTT assays. One derivative showed IC50 values of 5.0 µM against ovarian cancer cells, highlighting its potential as a therapeutic agent .
  • Xanthine Oxidase Inhibition : Another study focused on the design of isoxazole derivatives aimed at inhibiting xanthine oxidase (XO), an enzyme involved in uric acid production. One compound demonstrated an IC50 value of 0.13 µM, significantly outperforming traditional drugs like allopurinol .
  • Antitubercular Activity : Research on substituted isoxazoles indicated strong bactericidal activity against Mycobacterium tuberculosis with low cytotoxicity towards human cells, making them promising candidates for tuberculosis treatment .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the (Z)-5-(2-(octahydroindolizin-8a-yl)vinyl)isoxazole scaffold?

The synthesis of isoxazole derivatives typically involves cyclization reactions or condensation of hydroxylamine with β-diketones. For vinyl-linked isoxazoles like the target compound, a common approach is the 1,3-dipolar cycloaddition between nitrile oxides and alkynes/alkenes. Evidence from similar compounds (e.g., substituted styrylisoxazoles) highlights the use of acid-catalyzed ester hydrolysis and subsequent coupling with heterocyclic moieties (e.g., octahydroindolizine) . Key steps include:

  • Vinyl bond formation : Trans-configuration is often confirmed via coupling constants (J = 12–16 Hz) in <sup>1</sup>H NMR .
  • Stereochemical control : The (Z)-configuration may require chiral auxiliaries or asymmetric catalysis, though specific data for this compound are lacking in the provided evidence.

Q. How are spectral techniques (NMR, IR) utilized to confirm the structure of (Z)-5-(2-(octahydroindolizin-8a-yl)vinyl)isoxazole?

  • <sup>1</sup>H NMR : Vinyl protons (δ 5.2–5.3 ppm) show coupling patterns (J = 3.6–12 Hz) indicative of trans-configuration. Isoxazole C4-H appears as a singlet (δ 6.55–6.90 ppm) .
  • IR : Peaks at 1540–1590 cm<sup>-1</sup> confirm C=C and C=N stretching in the isoxazole ring .
  • <sup>13</sup>C NMR : Isoxazole carbons (C3: δ 160 ppm; C5: δ 156 ppm) and vinyl carbons (δ 107–136 ppm) are diagnostic .

Q. What are the challenges in achieving high purity for this compound during synthesis?

Contamination by stereoisomers or unreacted intermediates is common. Purity optimization involves:

  • Chromatography : Silica gel column chromatography for separation of diastereomers.
  • Recrystallization : Solvent selection (e.g., DMSO/EtOH mixtures) based on solubility data .
  • Analytical validation : TLC and microanalysis (C/H/N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar isoxazole derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition IC50 values) may arise from:

  • Assay variability : Differences in enzyme sources (e.g., human vs. bacterial GR/GST) .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF3) enhance inhibitory potency by 2–3 fold compared to -OCH3.
  • Statistical validation : Replicate experiments (n ≥ 3) and dose-response curves are critical .

Q. What strategies are effective for evaluating the stereochemical stability of the (Z)-vinylisoxazole moiety under physiological conditions?

  • Dynamic NMR : Monitor isomerization rates at varying temperatures.
  • Computational modeling : DFT calculations to compare thermodynamic stability of (Z) vs. (E) configurations.
  • Biological assays : Compare activity of pure (Z) isomer with isomerized mixtures .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Core modifications : Introduce substituents at the octahydroindolizine ring (e.g., halogenation, methoxylation) to modulate lipophilicity .
  • Vinyl linker replacement : Test isosteres like ethynyl or phenyl groups for enhanced metabolic stability .
  • Pharmacokinetic profiling : Assess solubility (logP), plasma protein binding, and CYP450 interactions using in vitro models .

Methodological Considerations

Q. What experimental protocols are recommended for assessing enzyme inhibition (e.g., glutathione reductase) by this compound?

  • Enzyme preparation : Use purified human erythrocyte GR (0.1–0.5 U/mL) in pH 7.4 PBS .
  • Inhibition assay : Pre-incubate compound (0.1–1 mM) with enzyme, then measure NADPH oxidation at 340 nm.
  • Data analysis : Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .

Q. How can researchers address low yields in the final coupling step of octahydroindolizine with vinylisoxazole?

  • Catalyst screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura coupling .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes .

Data Contradiction Analysis

Parameter Reported Value 1 Reported Value 2 Possible Explanation
Yield of analog 24c 81% (m.p. 193–195°C) 64% (m.p. 292–294°C) Differences in crystallization conditions or substituent effects on reaction efficiency.
GR IC50 0.263 mM (isoxazole) 0.059 mM (3-Cl derivative) Electron-withdrawing groups enhance target binding affinity.

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